molecular formula C30H32F2N4O3 B12509930 Cbp-IN-1

Cbp-IN-1

Cat. No.: B12509930
M. Wt: 534.6 g/mol
InChI Key: SKDNDJWEBPQKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbp-IN-1, also known as CCS1477, is a potent and selective inhibitor of the p300/CBP bromodomain. It is primarily used in scientific research to study the role of p300/CBP in various biological processes. The compound has shown significant potential in inhibiting the expression and function of androgen receptors and c-Myc, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cbp-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Cbp-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its different properties and applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification and include specific temperatures, solvents, and catalysts .

Major Products:

Properties

Molecular Formula

C30H32F2N4O3

Molecular Weight

534.6 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one

InChI

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3

InChI Key

SKDNDJWEBPQKCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC

Origin of Product

United States

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